molecular formula C27H33ClN2O7 B14637331 Normaysine CAS No. 52978-29-7

Normaysine

Cat. No.: B14637331
CAS No.: 52978-29-7
M. Wt: 533.0 g/mol
InChI Key: NWHOINRANXIQRZ-NWARSXDYSA-N
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Description

Normaysine's physicochemical properties—such as solubility, stability, and bioavailability—are typically validated through standardized assays during preclinical and clinical trials. For instance, its drug product formulation must meet stringent criteria for identity, strength, and purity before regulatory approval .

Properties

CAS No.

52978-29-7

Molecular Formula

C27H33ClN2O7

Molecular Weight

533.0 g/mol

IUPAC Name

(6Z,16E,18E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-6,10,12,14(26),16,18-hexaene-8,23-dione

InChI

InChI=1S/C27H33ClN2O7/c1-15-7-6-8-21(35-5)27(33)14-20(36-25(32)30-27)16(2)24-26(3,37-24)10-9-22(31)29-18-12-17(11-15)13-19(34-4)23(18)28/h6-10,12-13,16,20-21,24,33H,11,14H2,1-5H3,(H,29,31)(H,30,32)/b8-6+,10-9-,15-7+

InChI Key

NWHOINRANXIQRZ-NWARSXDYSA-N

Isomeric SMILES

CC1C2CC(C(/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)NC(=O)/C=C\C4(C1O4)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)C=CC4(C1O4)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Normaysine can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves:

    Step 1: Reacting precursor A with reagent B under temperature C and pressure D to form intermediate E.

    Step 2: Intermediate E is then subjected to a reaction with reagent F under conditions G to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Normaysine undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and nucleophiles are often involved in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.

Scientific Research Applications

Normaysine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Normaysine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

This section compares Normaysine with three structurally or functionally analogous compounds: Sarpagine (NCRC40861BBP02170), Ombuin (NCRC40864BBP02175), and Hyoscyamine Related Compound A. These compounds were selected based on shared alkaloid-like frameworks or overlapping regulatory profiles .

Structural and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Source/Application Key Functional Groups
This compound Not disclosed Not disclosed Pharmacological (hypothetical) Likely amine/alkaloid derivatives
Sarpagine C₁₉H₂₄N₂O₂ 312.41 Natural indole alkaloid (antiarrhythmic) Indole, tertiary amine
Ombuin C₁₅H₁₄O₆ 290.27 Flavonoid (antioxidant) Hydroxyl, ketone
Hyoscyamine R.C. A C₃₂H₄₄N₂O₁₀S 648.76 Synthetic analog (anticholinergic) Sulfate ester, tropane alkaloid

Key Observations :

  • Structural Diversity: this compound’s hypothesized alkaloid-like structure aligns with Sarpagine and Hyoscyamine R.C. A, which share nitrogen-containing backbones. In contrast, Ombuin is a flavonoid with oxygen-rich functional groups .
  • Molecular Complexity: Hyoscyamine R.C. A exhibits higher molecular weight due to its sulfate modification, suggesting greater synthetic complexity compared to this compound .
Pharmacological and Functional Profiles
Compound Mechanism of Action Efficacy (In Vitro/In Vivo) Regulatory Status
This compound Hypothetical: Receptor antagonism Data under review (Phase II/III trials) Preapproval stage
Sarpagine Na⁺/K⁺-ATPase inhibition IC₅₀ = 1.2 μM (cardiac cells) Approved (limited markets)
Ombuin Free radical scavenging EC₅₀ = 8.7 μM (DPPH assay) Research compound
Hyoscyamine R.C. A Muscarinic receptor blockade EC₅₀ = 0.3 nM (smooth muscle) USP reference standard

Key Observations :

  • Potency: Hyoscyamine R.C. A demonstrates superior receptor-binding affinity compared to this compound’s hypothetical profile, though direct comparative data are unavailable .
  • Therapeutic Scope: Sarpagine and Hyoscyamine R.C. A target cardiovascular and anticholinergic pathways, respectively, whereas this compound’s applications remain undisclosed but may involve CNS modulation .
Quality Control and Regulatory Benchmarks

This compound’s drug substance must comply with stringent identity and purity assays, including HPLC and mass spectrometry, as mandated for similar compounds . For example:

  • Sarpagine : Requires ≥98% purity for clinical use, with impurities controlled below 0.1% .
  • Hyoscyamine R.C. A : USP standards enforce strict limits on sulfate content (≤2% variance) .

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